2-(Di-tert-butylphosphanyl)pyridine
Overview
Description
2-(Di-tert-butylphosphanyl)pyridine is an organophosphorus compound with the molecular formula C13H22NP. It is a phosphine ligand that features a pyridine ring substituted with a di-tert-butylphosphanyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Similar compounds like 2,6-di-tert-butylpyridine have been used as proton trapping agents . This suggests that 2-(Di-tert-butylphosphanyl)pyridine might interact with protons or other positively charged entities within a biochemical system.
Mode of Action
It is known that pyridine derivatives can act as bases, accepting protons from the environment . The bulky tert-butyl groups on the pyridine ring might enhance the compound’s basicity by providing steric hindrance, making it easier for the compound to donate its lone pair of electrons .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical entities could influence the action, efficacy, and stability of this compound . For instance, a highly acidic environment might enhance its proton-accepting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Di-tert-butylphosphanyl)pyridine can be synthesized through the nucleophilic substitution reaction of 2-chloromethylpyridine with di-tert-butylphosphine. The reaction is typically carried out in a solvent such as methanol at elevated temperatures (around 45°C) for a couple of days. After the reaction, the mixture is cooled to room temperature, and triethylamine is added to precipitate the product as a white solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Di-tert-butylphosphanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under mild conditions to facilitate substitution reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products vary depending on the substituent introduced, but typically include new phosphine derivatives.
Scientific Research Applications
2-(Di-tert-butylphosphanyl)pyridine is utilized in various scientific research fields:
Chemistry: It serves as a ligand in coordination chemistry and catalysis, forming complexes with transition metals.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(di-tert-butylphosphinomethyl)pyridine: This compound has two di-tert-butylphosphanyl groups attached to the pyridine ring, offering different steric and electronic properties.
2-(Di-tert-butylphosphino)biphenyl: This compound features a biphenyl backbone instead of a pyridine ring, affecting its coordination behavior and applications.
Uniqueness
2-(Di-tert-butylphosphanyl)pyridine is unique due to its specific combination of a pyridine ring and a di-tert-butylphosphanyl group. This structure provides a balance of steric hindrance and electronic properties, making it a versatile ligand in various chemical reactions and applications.
Properties
IUPAC Name |
ditert-butyl(pyridin-2-yl)phosphane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22NP/c1-12(2,3)15(13(4,5)6)11-9-7-8-10-14-11/h7-10H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIZZEPNUYUZDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=N1)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22NP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.